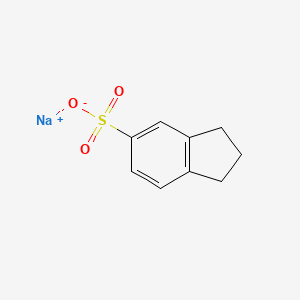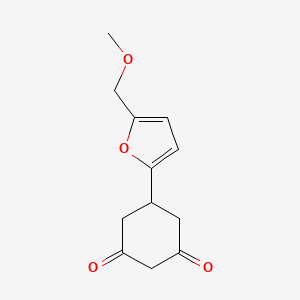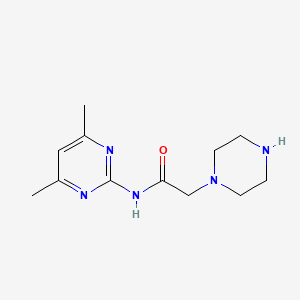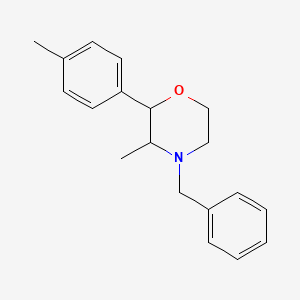
Indane-5-sulfonic acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indane-5-sulfonic acid, sodium salt is an organic compound with the molecular formula C₉H₉NaO₃S. It is a derivative of indane, a bicyclic hydrocarbon, and features a sulfonic acid group attached to the fifth position of the indane ring. This compound is known for its solubility in water and its applications in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: Indane-5-sulfonic acid, sodium salt can be synthesized through the sulfonation of indane. The process typically involves the reaction of indane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures to ensure the selective sulfonation at the desired position on the indane ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced separation techniques, such as crystallization or distillation, can enhance the purity and efficiency of the production process.
化学反応の分析
Types of Reactions: Indane-5-sulfonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonamides.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonic acid group acts as a directing group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfonates and sulfoxides.
Reduction: Sulfonamides and thiols.
Substitution: Halogenated or nitrated indane derivatives.
科学的研究の応用
Indane-5-sulfonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with improved solubility and bioavailability.
Industry: It serves as an intermediate in the production of surfactants, detergents, and other specialty chemicals.
作用機序
The mechanism of action of indane-5-sulfonic acid, sodium salt involves its interaction with molecular targets through its sulfonic acid group. This group can form strong ionic bonds with positively charged sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.
類似化合物との比較
Benzene sulfonic acid, sodium salt: Similar in structure but lacks the bicyclic indane ring.
Toluene sulfonic acid, sodium salt: Contains a methyl group instead of the indane ring.
Naphthalene sulfonic acid, sodium salt: Features a fused bicyclic aromatic system but differs in the position of the sulfonic acid group.
Uniqueness: Indane-5-sulfonic acid, sodium salt is unique due to its indane backbone, which imparts distinct chemical and physical properties. This structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications.
特性
分子式 |
C9H9NaO3S |
|---|---|
分子量 |
220.22 g/mol |
IUPAC名 |
sodium;2,3-dihydro-1H-indene-5-sulfonate |
InChI |
InChI=1S/C9H10O3S.Na/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9;/h4-6H,1-3H2,(H,10,11,12);/q;+1/p-1 |
InChIキー |
YEBCHRMXXLPGQR-UHFFFAOYSA-M |
正規SMILES |
C1CC2=C(C1)C=C(C=C2)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B12110843.png)

![2-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}ethan-1-amine](/img/structure/B12110856.png)






![N-[2-(3-bromophenyl)-2-oxoethyl]acetamide](/img/structure/B12110911.png)
![Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B12110913.png)

